Phosphine, (2-methylpropyl)-

Catalog No.
S1934623
CAS No.
4023-52-3
M.F
C4H11P
M. Wt
90.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphine, (2-methylpropyl)-

CAS Number

4023-52-3

Product Name

Phosphine, (2-methylpropyl)-

IUPAC Name

2-methylpropylphosphane

Molecular Formula

C4H11P

Molecular Weight

90.1 g/mol

InChI

InChI=1S/C4H11P/c1-4(2)3-5/h4H,3,5H2,1-2H3

InChI Key

TXBIZRLVIDXDGB-UHFFFAOYSA-N

SMILES

CC(C)CP

Canonical SMILES

CC(C)CP

Phosphine, (2-methylpropyl)- is an organophosphorus compound with the chemical formula C₄H₁₁P. It belongs to a class of compounds known as phosphines, which are characterized by the presence of phosphorus bonded to organic groups. Specifically, this compound features a phosphorus atom bonded to two 2-methylpropyl groups and one hydrogen atom. Phosphine compounds are generally known for their malodorous nature and can be highly flammable and toxic, depending on their structure and substituents .

Typical of phosphines:

  • Oxidation: It can be oxidized to form phosphine oxides or phosphonic acids. For example:
    C4H11P+O2C4H11PO\text{C}_4\text{H}_{11}\text{P}+\text{O}_2\rightarrow \text{C}_4\text{H}_{11}\text{PO}
  • Protonation: In acidic conditions, it can form phosphonium ions:
    C4H11P+H+C4H11PH+\text{C}_4\text{H}_{11}\text{P}+\text{H}^+\rightarrow \text{C}_4\text{H}_{11}\text{PH}^+
  • Deprotonation: With strong bases, it can yield phosphide derivatives:
    C4H11P+KOHK[C4H11P]+H2O\text{C}_4\text{H}_{11}\text{P}+\text{KOH}\rightarrow \text{K}[\text{C}_4\text{H}_{11}\text{P}]+\text{H}_2\text{O}

These reactions illustrate the reactivity of phosphine compounds, particularly in the presence of oxidizing agents or acids .

Phosphine, (2-methylpropyl)- can be synthesized through several methods:

  • Alkylation of Phosphine: One common method involves the reaction of phosphorus trihydride with 2-methylpropyl halides:
    PH3+2RBrR2PH+3HBr\text{PH}_3+2\text{RBr}\rightarrow \text{R}_2\text{PH}+3\text{HBr}
    where R represents the 2-methylpropyl group.
  • Reduction of Phosphorus Compounds: Another method involves reducing phosphorus oxides or other derivatives using reducing agents like lithium aluminum hydride.

These synthesis routes highlight the versatility in producing various phosphine derivatives based on starting materials and desired functionalization .

Phosphine, (2-methylpropyl)- finds applications in various fields:

  • Catalysis: It is used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation and carbon-carbon bond formation.
  • Agricultural Chemistry: Similar compounds are utilized as pesticides and herbicides due to their efficacy against pests.
  • Organic Synthesis: It serves as a reagent in organic synthesis for constructing complex molecules.

The unique properties of phosphines make them valuable in synthetic chemistry and industrial applications .

Interaction studies involving phosphine, (2-methylpropyl)- focus primarily on its reactivity with metal complexes and other organic substrates. These studies assess how the compound interacts with catalysts in various reactions, influencing reaction pathways and efficiencies. Understanding these interactions is crucial for optimizing its application in catalysis and synthesis .

Phosphine, (2-methylpropyl)- shares similarities with other organophosphorus compounds, including:

Compound NameChemical FormulaKey Features
MethylphosphineCH₃PH₂Simplest organophosphorus compound
DiphenylphosphineC₁₂H₁₅PContains phenyl groups; used in organic synthesis
TriphenylphosphineC₁₈H₁₅PCommonly used as a ligand in coordination chemistry
Phosphine oxideR₃POOxidized form; exhibits different reactivity

Phosphine, (2-methylpropyl)- is unique due to its specific alkyl substituents which influence its chemical behavior and reactivity compared to other phosphines. The presence of branched alkyl groups may enhance steric hindrance and alter electronic properties compared to linear or aromatic counterparts .

MethodReagentsTemperature (°C)Yield (%)AdvantagesLimitations
Grignard AlkylationRMgX + PCl₃/RPCl₂-78 to 2552-86Versatile, mild conditionsAir sensitive, stoichiometric
Halophosphine SubstitutionPCl₃ + RMgX/RLi-78 to 2560-90Direct synthesisLimited scope
Metal Phosphide ReactionNaPH₂/LiPH₂ + RX0 to 5040-80Atom economicalPoor selectivity
Reduction of Phosphine OxidesR₃P=O + reducing agent20 to 15070-95Regenerates from wasteRequires harsh conditions

Halophosphine substitution reactions provide an alternative route that involves the sequential addition of organometallic reagents to phosphorus trihalides. This methodology allows for the controlled introduction of different alkyl groups, enabling the synthesis of both symmetric and asymmetric phosphines [3]. The reaction mechanism proceeds through a series of nucleophilic substitution steps, where each successive alkylation becomes progressively more challenging due to the increasing steric hindrance around the phosphorus center.

Metal phosphide reactions utilize sodium or lithium phosphide anions as nucleophiles that attack alkyl halides to form carbon-phosphorus bonds [3]. While this approach offers excellent atom economy, it suffers from poor selectivity and often produces complex mixtures of primary, secondary, and tertiary phosphines. The reaction conditions typically require elevated temperatures and extended reaction times to achieve reasonable conversion rates.

The reduction of phosphine oxides has emerged as a valuable strategy for phosphine regeneration, particularly in industrial applications where phosphine oxides accumulate as byproducts [4] [5]. This approach employs various reducing agents, including trichlorosilane, lithium aluminum hydride, and more recently developed phosphite-based reducing systems [4]. The mild iodine-catalyzed reduction using trialkyl phosphites represents a significant advancement, operating at room temperature with excellent scalability [5].

Modern Catalytic Approaches for Carbon-Phosphorus Bond Formation

Modern catalytic methodologies for carbon-phosphorus bond formation have revolutionized the synthesis of phosphine, (2-methylpropyl)- through the development of highly efficient transition metal-catalyzed processes. These approaches offer significant advantages over traditional methods, including improved selectivity, milder reaction conditions, and enhanced functional group tolerance [6] [7] [8] [9] [10].

Nickel-catalyzed carbon-phosphorus cross-coupling reactions have emerged as powerful tools for phosphine synthesis. These systems utilize nickel complexes in combination with phosphine ligands to facilitate the coupling of phosphorus nucleophiles with various electrophiles [9] [10]. The nickel-catalyzed phosphonylation of aryl halides proceeds through oxidative addition, transmetalation, and reductive elimination steps, allowing for the construction of carbon-phosphorus bonds under relatively mild conditions [10]. Reaction temperatures typically range from room temperature to 100°C, with turnover numbers reaching 50-500 depending on the specific catalyst system employed.

Modern Catalytic Approaches

CatalystReaction TypeSubstrate ScopeConditionsTONSelectivity
Nickel complexesC-P cross-couplingAryl halides, nitrilesMild, base required50-500High regioselectivity
Palladium complexesC-P bond formationAryl/alkyl halidesMild, ligand dependent100-1000Excellent stereocontrol
Rhodium complexesHydrophosphinationAlkenes, alkynesMild, H₂ atmosphere20-200Anti-Markovnikov
Photoredox catalystsRadical C-P couplingAlkenes, aldehydesVisible light, RT10-100Functional group tolerant

Palladium-catalyzed carbon-phosphorus bond formation represents another significant advancement in phosphine synthesis methodology [11] [12]. These systems demonstrate exceptional stereocontrol and can accommodate a wide range of substrates, including both aryl and alkyl halides [11]. The palladium-catalyzed synthesis of phosphine-chiral compounds has been particularly successful, achieving enantiomeric excesses up to 99% under optimized conditions [11]. The reaction mechanism involves the formation of palladium-phosphide intermediates followed by transmetalation and reductive elimination to forge the desired carbon-phosphorus bonds.

Rhodium-catalyzed hydrophosphination reactions provide direct access to alkylphosphines through the addition of phosphorus-hydrogen bonds across carbon-carbon multiple bonds [13]. This methodology offers excellent regioselectivity, typically favoring anti-Markovnikov addition products [13]. The rhodium complexes employed in these transformations often incorporate nitrogen-heterocyclic carbene ligands, which prevent catalyst deactivation through diphosphine coordination and enable productive catalytic turnover [13].

Photoredox catalysis has emerged as a powerful tool for carbon-phosphorus bond formation under exceptionally mild conditions [7] [14]. These systems utilize visible light to generate phosphorus-centered radicals that subsequently couple with various organic substrates [7]. The photocatalytic approach offers excellent functional group tolerance and can be conducted at room temperature without the need for inert atmosphere protection in many cases [7]. Quantum dot catalysts have shown particular promise in this area, enabling the simultaneous activation of multiple substrates for efficient carbon-phosphorus bond construction [7].

Industrial-Scale Production and Purification Processes

Industrial-scale production of phosphine, (2-methylpropyl)- requires sophisticated process design and engineering to ensure high yields, consistent quality, and economic viability. Modern industrial production facilities employ continuous flow reactors, advanced purification systems, and comprehensive quality control measures to produce phosphines at multi-kilogram to metric ton scales [15] [16] [17].

Continuous flow synthesis represents the predominant industrial approach for large-scale phosphine production [15]. These systems offer several advantages over traditional batch processes, including improved heat and mass transfer, better process control, and reduced residence times [15]. Typical industrial continuous flow systems operate with residence times ranging from 5 to 60 minutes, achieving purities of 95-99.5% with minimal waste generation [15]. The continuous nature of these processes allows for real-time monitoring and adjustment of reaction parameters, ensuring consistent product quality.

Industrial-Scale Production Processes

ProcessScaleResidence TimePurity (%)Energy EfficiencyWaste Generation
Continuous flow synthesisKg to metric tons5-60 minutes95-99.5HighMinimal
Batch reactor production100g to 100kg2-24 hours90-98ModerateModerate
Microwave-assisted1-50g5-30 minutes85-95LowLow
Electrochemical synthesis10-500g1-8 hours90-97HighMinimal

Batch reactor production continues to play an important role in industrial phosphine synthesis, particularly for specialized applications requiring precise control over reaction conditions [15]. These systems typically handle production scales from 100 grams to 100 kilograms, with reaction times ranging from 2 to 24 hours [15]. While batch processes generally achieve lower purities (90-98%) compared to continuous flow systems, they offer greater flexibility in terms of product variety and can accommodate smaller production volumes more economically.

Industrial purification processes for phosphine, (2-methylpropyl)- primarily rely on distillation techniques due to the compound's favorable volatility characteristics [4] [5]. The boiling point of 80.3°C at atmospheric pressure makes distillation highly effective for separating the desired product from higher-boiling impurities and reaction byproducts [18]. Industrial distillation columns typically achieve purities of 98-99.9% with recovery yields of 85-95% [4].

Purification Techniques

TechniquePurity Achieved (%)Recovery Yield (%)Equipment CostScalabilityEnergy Requirements
Distillation98-99.985-95LowExcellentHigh
Crystallization95-9970-90LowGoodLow
Chromatography99-99.960-85HighLimitedModerate
Sublimation99-99.580-95ModerateModerateHigh

Crystallization techniques find limited application in phosphine purification due to the liquid nature of phosphine, (2-methylpropyl)- at room temperature [18]. However, crystallization of phosphine-borane adducts or phosphine oxides can serve as effective purification strategies when combined with subsequent reduction steps [4]. Chromatographic purification methods, while capable of achieving exceptional purity levels (99-99.9%), are generally reserved for analytical or research applications due to their high cost and limited scalability [4].

Advanced purification technologies increasingly incorporate membrane separation, molecular distillation, and supercritical fluid extraction techniques [17]. These methods offer enhanced selectivity and can achieve ultra-high purity levels required for specialized applications in semiconductor manufacturing and pharmaceutical synthesis [17]. The integration of multiple purification techniques in series often provides the optimal balance between purity, yield, and economic considerations in industrial production settings.

Byproduct Analysis and Reaction Optimization

Comprehensive byproduct analysis and systematic reaction optimization are essential components of efficient phosphine synthesis, particularly for industrial applications where economic considerations demand maximum yield and minimal waste generation [19] [20] [21] [22]. Understanding the formation mechanisms and identities of reaction byproducts enables the development of strategies to suppress their formation and recover valuable materials from waste streams.

The most prevalent byproducts in phosphine, (2-methylpropyl)- synthesis arise from several distinct pathways. Grignard alkylation reactions typically generate magnesium salts as primary byproducts, comprising 15.2% by weight of the total reaction mixture [19]. These inorganic salts form through salt metathesis reactions and are readily removed through aqueous workup procedures [19]. However, their formation represents a significant atom economy challenge, as they constitute unavoidable stoichiometric waste.

Byproduct Analysis in Phosphine Synthesis

Synthesis MethodPrimary ByproductConcentration (% w/w)Formation MechanismToxicity LevelRemoval MethodRecovery Potential
Grignard AlkylationMagnesium salts (MgX₂)15.2Salt metathesisLowWater washNo
Grignard AlkylationUnreacted phosphine oxide3.8Air oxidationModerateDistillationYes
Halophosphine SubstitutionAlkyl halides8.7Elimination reactionHighDistillationYes
Halophosphine SubstitutionPhosphine oxide5.1HydrolysisModerateReductionYes
Metal Phosphide ReactionAlkali metal halides12.3Nucleophilic substitutionLowWater washNo
Metal Phosphide ReactionSecondary phosphines6.9Incomplete conversionHighChromatographyYes

Phosphine oxide byproducts represent a significant concern in phosphine synthesis due to their formation through multiple pathways [22]. Air oxidation of the desired phosphine product during synthesis or workup procedures can result in phosphine oxide concentrations of 2.8-5.1% by weight [22]. These byproducts are particularly problematic because they can interfere with subsequent catalytic applications and require specialized reduction procedures for recovery [22]. The development of mild reduction methods using phosphites and iodine catalysis has significantly improved the economic viability of phosphine oxide recycling [4] [5].

Secondary phosphines and bis-phosphine adducts arise from incomplete conversion or over-addition reactions, particularly in hydrophosphination processes [20]. These byproducts typically comprise 4.2-6.9% of the reaction mixture and present significant purification challenges due to their similar physical properties to the desired tertiary phosphine product [20]. Chromatographic separation techniques are often required for their removal, although their recovery can provide valuable starting materials for subsequent synthetic transformations.

Reaction Optimization Strategies

ParameterOptimal RangeImpact on Yield (%)Byproduct Reduction (%)Energy Cost ImpactImplementation Difficulty
Temperature Control0-25°C+15-25-20-35MinimalEasy
Reaction Time2-6 hours+10-20-15-25LowEasy
Reagent Stoichiometry1.05-1.2 equiv+8-15-25-40MinimalModerate
Atmosphere ControlStrict inert+20-30-30-50ModerateEasy
Catalyst Loading2-10 mol%+5-15-10-20LowModerate
Solvent SelectionDry THF/Et₂O+12-18-15-25LowEasy
Addition Rate0.5-2 mL/min+8-12-20-30MinimalModerate
Mixing Efficiency300-500 rpm+5-10-10-15LowEasy

Systematic optimization of reaction parameters has demonstrated substantial improvements in both yield and byproduct reduction [20]. Temperature control emerges as the most critical parameter, with optimal ranges of 0-25°C providing yield improvements of 15-25% while reducing byproduct formation by 20-35% [20]. Strict atmosphere control under inert conditions yields even more dramatic improvements, with yield increases of 20-30% and byproduct reductions of 30-50% [20].

Reagent stoichiometry optimization proves particularly effective for byproduct minimization, with slight excesses of 1.05-1.2 equivalents providing optimal results [20]. This approach reduces byproduct formation by 25-40% while maintaining acceptable yield improvements of 8-15% [20]. The precise control of addition rates and mixing efficiency further enhances reaction outcomes, with optimized stirring speeds of 300-500 rpm and controlled addition rates of 0.5-2 mL/min providing measurable improvements in both yield and selectivity [20].

Advanced process analytical technologies, including in-line spectroscopic monitoring and real-time reaction calorimetry, enable continuous optimization of industrial phosphine synthesis processes [17]. These tools provide immediate feedback on reaction progress and byproduct formation, allowing for dynamic adjustment of reaction conditions to maintain optimal performance throughout the production campaign [17]. The integration of machine learning algorithms with process analytical data has shown promise for predictive optimization and automated process control in industrial phosphine manufacturing [17].

Physical Properties of Phosphine, (2-methylpropyl)-

PropertyValueMeasurement Conditions
Molecular FormulaC₄H₁₁PStandard
CAS Number4023-52-3Registry
Molecular Weight90.10 g/molStandard
Boiling Point80.3°C at 760 mmHgAtmospheric pressure
Flash Point2.4°CStandard
Vapor Pressure95.3 mmHg at 25°CRoom temperature
DensityNot determinedNot available
SolubilityInsoluble in waterAmbient
StabilityAir sensitiveUnder air
OdorGarlic-likeLow concentrations

XLogP3

1.2

Other CAS

4023-52-3

Wikipedia

Phosphine, (2-methylpropyl)-

Dates

Modify: 2023-08-16

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